REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[C:5]2[CH:12]=[CH:11][NH:10][C:6]=2[N:7]=[CH:8][N:9]=1.[C:13]([O:19][CH2:20]Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].O>O1CCCC1>[C:13]([O:19][CH2:20][N:10]1[C:6]2[N:7]=[CH:8][N:9]=[C:4]([Cl:3])[C:5]=2[CH:12]=[CH:11]1)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)OCCl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a oven dried 2 L 4-neck round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with overhead stirring
|
Type
|
ADDITION
|
Details
|
thermocouple, 500 mL addition funnel and nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
To a oven dried 1 L round bottom flask
|
Type
|
CUSTOM
|
Details
|
resulting in a slurry
|
Type
|
CUSTOM
|
Details
|
over 27 minutes
|
Duration
|
27 min
|
Type
|
CUSTOM
|
Details
|
at 0-5° C
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was gradually warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to 0-5° C
|
Type
|
STIRRING
|
Details
|
with stirring at 0-5° C
|
Type
|
CUSTOM
|
Details
|
went to as high as 14° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
When the reaction was deemed complete after about 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 20% aqueous brine (250 mL) and ethyl acetate (250 mL)
|
Type
|
CUSTOM
|
Details
|
producing a slurry
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over magnesium sulfate (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, 10% to 15% ethyl acetate/hexane gradient elution)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |